4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid
Description
4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid (CAS No. 1315370-83-2) is a synthetic small molecule characterized by a quinoline core substituted with fluorine atoms at positions 5 and 8, linked via an amino group to a benzoic acid moiety. This compound is primarily utilized as a building block or intermediate in pharmaceutical and chemical research, particularly in the development of antimicrobial agents and kinase inhibitors due to its structural resemblance to bioactive fluoroquinolones .
Properties
Molecular Formula |
C16H10F2N2O2 |
|---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
4-[(5,8-difluoroquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H10F2N2O2/c17-11-5-6-12(18)15-14(11)13(7-8-19-15)20-10-3-1-9(2-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22) |
InChI Key |
VGZGTPGVERUFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=NC3=C(C=CC(=C23)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Compounds containing quinoline structures are known for their antimicrobial properties. 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid exhibits notable antimicrobial effects against various pathogens. The difluoro substitution enhances lipophilicity, potentially improving bioavailability and cellular uptake, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies indicate that derivatives of 4-aminobenzoic acid can inhibit cancer cell proliferation by targeting specific enzymes and pathways essential for tumor growth. The unique combination of the difluoroquinoline moiety with the benzoic acid structure may enhance its efficacy compared to simpler analogues .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar streak dilution methods, demonstrating significant antibacterial activity .
Investigation of Anticancer Properties
Another study focused on the anticancer effects of this compound in vitro against several cancer cell lines. The results indicated that it effectively inhibited cell growth at micromolar concentrations, suggesting its potential as a lead compound in cancer therapeutics .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Difluoroquinoline + benzoic acid | Antimicrobial, anticancer |
| 4-Aminobenzoic Acid | Simple amine + benzoic acid | Nutritional (PABA), limited therapeutic |
| 4-Amino-8-fluoroquinoline-3-carboxylic Acid | Fluorinated quinoline + carboxylic acid | Antitumor activity |
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
Mechanism of Action
The mechanism of action of 4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. In the case of its anti-influenza activity, the compound inhibits the RNA-dependent RNA polymerase, thereby preventing viral replication . The presence of fluorine atoms enhances its binding affinity and specificity towards the target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The compound’s quinoline-benzoic acid hybrid structure places it within a broader class of bioactive molecules. Key analogs and their distinguishing features include:
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1)
- Structure: Features a dimethylaminobenzylidene group attached to the benzoic acid core.
- Spectral Data: UV λmax at 341.0 nm (ε = 0.3896) and 267.0 nm (ε = 0.9121) in methanol; IR shows peaks consistent with C=O (carboxylic acid) and C=N (imine) stretches .
- Applications: Investigated for biological activity in azetidinone and thiazolidinone derivatives, which are associated with antimicrobial and anti-inflammatory properties .
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
- Structure : Contains a sulfonyl group linked to a chlorophenyl ring, enhancing hydrophobicity and electronic effects.
- Biological Activity : Demonstrated antimicrobial effects in vitro, attributed to the sulfonyl group’s role in disrupting microbial cell membranes .
N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
- Structure : Quinazoline core with methoxy and halogen substituents.
Fluoroquinolone Derivatives (e.g., 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids)
Spectral and Physical Properties
Key Research Findings and Trends
- Fluorine Impact: The 5,8-difluoro substitution in the target compound may improve metabolic stability compared to mono-fluoro analogs .
- Sulfonyl vs. Carboxylic Acid : Sulfonyl groups (e.g., in ) enhance solubility in polar solvents, whereas benzoic acid derivatives prioritize hydrogen-bonding interactions.
- Hybrid Structures: Combining quinoline/quinazoline cores with amino-benzoic acid moieties (as in the target compound) is a strategic approach to optimize pharmacokinetic profiles .
Biological Activity
4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoroquinoline moiety linked to an amino group and a benzoic acid structure. This unique combination may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various benzoic acid derivatives, including those similar to this compound. For instance, certain derivatives have shown significant cytotoxicity against cancer cell lines such as HepG2 and A2058, with IC50 values indicating effective growth inhibition at low concentrations (e.g., IC50 values around 15 µM) .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | TBD |
| Benzohydrazide derivative | A2058 | 0.59 |
| Schiff bases derived from PABA | HepG2 | ≥15.0 |
Antimicrobial Activity
Compounds related to this compound have exhibited antibacterial and antifungal activities. For instance, modifications of para-aminobenzoic acid (PABA) derivatives demonstrated broad-spectrum antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM .
Table 2: Antimicrobial Activity
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| This compound | MRSA | TBD |
| PABA derivative | Broad-spectrum fungi | ≥7.81 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, studies on related compounds indicate that they act as inhibitors of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria . This inhibition can lead to bacteriostatic effects.
Case Studies
- In vitro Studies : A study evaluating the effect of various benzoic acid derivatives on human foreskin fibroblasts showed that certain compounds could enhance proteasome activity and induce apoptosis in cancer cells without significant cytotoxicity at lower concentrations .
- In vivo Studies : Research involving animal models has indicated that derivatives of PABA can promote resistance against bacterial infections and enhance plant growth under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
